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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271

A Spectroscopic Comparison of 2-Chloro-5-methylbenzoic Acid and Its Derivatives

This guide provides an objective spectroscopic comparison of 2-Chloro-5-methylbenzoic
Acid and its common derivatives: Methyl 2-chloro-5-methylbenzoate, 2-Chloro-5-
methylbenzoyl chloride, and 2-Chloro-5-methylbenzamide. The comparison is based on
experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers,
scientists, and professionals in drug development.

Logical Relationship of Compounds and Analyses

The following diagram illustrates the synthetic relationship between 2-Chloro-5-methylbenzoic
Acid and its derivatives, and the spectroscopic techniques employed for their characterization.
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Caption: Synthetic pathways and analytical techniques.

Data Presentation

The following tables summarize the key quantitative data obtained from various spectroscopic
analyses of 2-Chloro-5-methylbenzoic Acid and its derivatives.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Methyl Protons (-

Compound Aromatic Protons CHs) Other Protons
3
2-Chloro-5-
_ _ ~7.0-8.0 ~2.3 ~11.0 (COOH)
methylbenzoic Acid
Methyl 2-chloro-5-
~7.1-7.8 ~2.3 ~3.9 (OCHs)
methylbenzoate
2-Chloro-5-
methylbenzoyl ~7.2-8.1 ~2.4
chloride
2-Chloro-5-
~73-7.7 ~2.3 ~6.0-7.0 (NH2)

methylbenzamide

Note: Data for derivatives are estimated based on typical chemical shifts for these functional
groups on an aromatic ring. Aromatic proton signals often appear as complex multiplets.[1][2]

[3]

Table 2: *C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Aromatic Methyl Carbon  Carbonyl

Compound Other Carbons
Carbons (-CHs) Carbon (C=0)

2-Chloro-5-

methylbenzoic ~125 - 140 ~21 ~172 -

Acid

Methyl 2-chloro-

5- ~125 - 140 ~21 ~166 ~52 (OCHs)

methylbenzoate

2-Chloro-5-

methylbenzoyl ~127 - 142 ~22 ~168 -

chloride

2-Chloro-5-

methylbenzamid ~125 - 140 ~21 ~169 -

e

Note: Aromatic carbons typically show 4-6 distinct signals depending on the symmetry of the
molecule.[1][2]

Table 3: IR Spectroscopic Data (Key Vibrational
Frequencies in cm™?)
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O-H /I N-H Aromatic C=C
Compound C=0 Stretch C-CI Stretch
Stretch Stretch
2-Chloro-5-
) 2500 - 3300
methylbenzoic 1680 - 1710 ~750 ~1450 - 1600
) (broad)
Acid
Methyl 2-chloro-
5- 1720 - 1740 - ~750 ~1450 - 1600
methylbenzoate
2-Chloro-5-
methylbenzoyl 1780 - 1815 - ~760 ~1450 - 1600
chloride
2-Chloro-5-
) ~3100 - 3500
methylbenzamid 1650 - 1690 ~750 ~1450 - 1600

(two bands)
e

Note: The characteristic broad O-H stretch in the carboxylic acid is due to hydrogen bonding.[4]

Table 4: Mass Spectrometry Data (m/z of Key Fragments)
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BENGHE

Molecular Molecular Molecular lon Key Fragment
Compound .
Formula Weight [M]+ lons (m/z)
155/157 ([M-
2-Chloro-5-
. CHs]*), 153 ([M-
methylbenzoic CsH7CIO2 170.59 170/172
_ OH]*), 125 (M-
Acid
COOH]")[5]
153/155 ([M-
Methyl 2-chloro-
OCHs]*), 125
5- CoHoCIO2 184.62 184/186
([IM-COOCHS3]*%)
methylbenzoate
[6]
2-Chloro-5- 153 ([M-CIJ*),
methylbenzoyl CsHeCl20 189.04 188/190/192 125 ([M-COCI]*)
chloride [7]
2-Chloro-5- 153 ([M-NHz]*),
methylbenzamid CsHsCINO 169.61 169/171 125 ([M-
e CONHz2]*)

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of

approximately 3:1.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400

MHz for *H, 100 MHz for 13C), is typically used.[8]

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (& 0.00).[8]

» 'H NMR Acquisition: Spectra are acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a
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relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.[9]

e 13C NMR Acquisition: Spectra are generally acquired with proton decoupling. A wider spectral
width (e.g., 0-220 ppm) is used, and a larger number of scans is required due to the lower
natural abundance of $3C.[1]

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

o Sample Preparation (KBr Pellet Technique): Grind a small amount of the solid sample (1-2
mgq) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle.[10] Press the mixture into a thin, transparent pellet using a hydraulic
press.

» Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Collect a
background spectrum of the empty sample compartment first. Then, collect the sample
spectrum over a range of 4000-400 cm~1.[11] The background is automatically subtracted

from the sample spectrum.[11]

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer coupled with a suitable ionization source, commonly
Electrospray lonization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

o Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 pug/mL) in a solvent
compatible with the LC system, such as methanol or acetonitrile.[13] The solution should be
filtered through a 0.22 um filter before injection.[12]

e LC-MS Conditions:

(¢]

Column: A C18 reverse-phase column is commonly used.[12]

[¢]

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic
acid (0.1%) to assist ionization, is typical.[12]

lonization: ESI can be run in either positive or negative ion mode. Benzoic acid derivatives

[¢]

generally ionize well in negative mode ([M-H]~), but positive mode ([M+H]*) can also be
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used.[12]

o Data Acquisition: The mass spectrometer is set to scan over a relevant m/z range to detect
the molecular ion and expected fragment ions.

UV-Visible Spectroscopy

e Instrumentation: A dual-beam UV-Visible spectrophotometer.

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 5x 10~> M) in a
suitable solvent (e.g., ethanol, water, or cyclohexane).[14] For analyzing pH effects on
benzoic acids, aqueous solutions are prepared at specific pH values (e.g., pH 2.5 and pH
8.0) using buffers or by adding HCI or NaOH.[15][16]

o Data Acquisition: Use quartz cuvettes. Record a baseline spectrum with the cuvette filled
only with the solvent. Then, record the sample's absorption spectrum over a wavelength
range, typically 200-400 nm.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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